molecular formula C21H28N2O2 B11665427 N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

Cat. No.: B11665427
M. Wt: 340.5 g/mol
InChI Key: CGBRAFGKBSJDRR-CJLVFECKSA-N
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Description

N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a hexylphenyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation of 2,5-dimethyl-3-furoic acid hydrazide with 4-hexylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The furan ring and the hydrazide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and hexylphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
  • N’-[(E)-1-(4-methylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

Uniqueness

N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C21H28N2O2/c1-5-6-7-8-9-18-10-12-19(13-11-18)16(3)22-23-21(24)20-14-15(2)25-17(20)4/h10-14H,5-9H2,1-4H3,(H,23,24)/b22-16+

InChI Key

CGBRAFGKBSJDRR-CJLVFECKSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC(=C2)C)C)/C

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC(=C2)C)C)C

Origin of Product

United States

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